2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Description
2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H20ClNO2S and its molecular weight is 349.87. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the synthesis and application of various heterocyclic compounds, which share structural motifs with "2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide." For instance, thiophenylhydrazonoacetates have been utilized in the synthesis of a range of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, showcasing the compound's potential in creating pharmacologically relevant structures (Mohareb et al., 2004).
Biological Activity
Compounds with structural similarities to the query compound have been explored for their biological activities. Synthesis and evaluation of fused pyran derivatives have highlighted the potential for producing compounds with significant biological properties (Shehab & Ghoneim, 2016). Another study on novel heterospirocyclic 3-amino-2H-azirines, which include tetrahydro-2H-pyran and tetrahydro-2H-thiopyran rings, outlines their use as synthons for heterocyclic α-amino acids, indicating a route for the synthesis of complex molecules for potential therapeutic use (Strässler et al., 1997).
Antitumor Agents
Research into the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities, suggesting that compounds with thiophene and pyran rings could be valuable in developing cancer therapies (Gomha et al., 2016).
Chemical Synthesis and Characterization
The creation of diverse chemical libraries, such as the synthesis of substituted tetrahydropyrones through oxidative carbon-hydrogen bond activation and click chemistry, provides a framework for the development of compounds with varied biological targets. This research exemplifies the utility of pyran derivatives in generating structurally diverse molecules for screening against multiple biological targets (Zaware et al., 2011).
Properties
IUPAC Name |
2-chloro-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-6-2-1-5-16(17)18(21)20(14-8-11-22-12-9-14)10-7-15-4-3-13-23-15/h1-6,13-14H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMOTPZXIOXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.